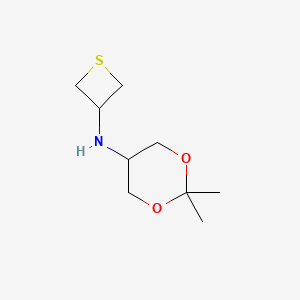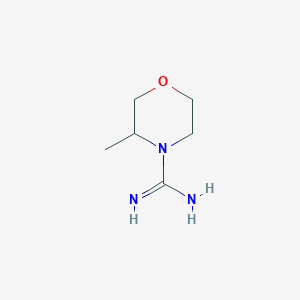
D-myo-Inositol 3,4,5-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-Inositol 3,4,5-triphosphate: is a member of the inositol phosphate family, which plays a crucial role in cellular signaling. It is a structural analog of D-myo-Inositol 1,4,5-triphosphate and is involved in various biological processes, including the regulation of intracellular calcium levels .
準備方法
Synthetic Routes and Reaction Conditions: D-myo-Inositol 3,4,5-triphosphate can be synthesized through the phosphorylation of D-myo-Inositol. The process involves the use of specific reagents and catalysts to introduce phosphate groups at the 3, 4, and 5 positions of the inositol ring. The reaction typically requires controlled conditions, including temperature and pH, to ensure the correct placement of the phosphate groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually produced in a lyophilized powder form for ease of storage and handling .
化学反応の分析
Types of Reactions: D-myo-Inositol 3,4,5-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Introduction of phosphate groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Phosphorylation: Uses reagents like phosphoric acid and catalysts under controlled pH and temperature conditions.
Hydrolysis: Typically involves water and acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Phosphorylation: Produces various phosphorylated derivatives.
Hydrolysis: Results in the formation of inositol and phosphate ions.
Oxidation and Reduction: Leads to the formation of oxidized or reduced inositol derivatives.
科学的研究の応用
D-myo-Inositol 3,4,5-triphosphate is widely used in scientific research due to its role in cellular signaling. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates.
Biology: Studies on intracellular calcium signaling and its effects on cellular functions.
Medicine: Research on its potential therapeutic effects in diseases related to calcium signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
作用機序
D-myo-Inositol 3,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and gene expression. The compound interacts with molecular targets such as the inositol trisphosphate receptor, which plays a key role in calcium signaling pathways .
類似化合物との比較
- D-myo-Inositol 1,4,5-triphosphate
- D-myo-Inositol 1,3,4,5-tetraphosphate
- L-α-Phosphatidyl-D-myo-inositol 3,4,5-triphosphate
Comparison: D-myo-Inositol 3,4,5-triphosphate is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. While D-myo-Inositol 1,4,5-triphosphate is more potent in initiating calcium release, this compound has a lower affinity for the inositol trisphosphate receptor, making it less effective in calcium signaling. its structural uniqueness allows it to participate in different signaling pathways and regulatory mechanisms .
特性
分子式 |
C6H15O15P3 |
|---|---|
分子量 |
420.10 g/mol |
IUPAC名 |
[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChIキー |
GKDKOMAJZATYAY-WWHKVMGRSA-N |
異性体SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
正規SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)








![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)

